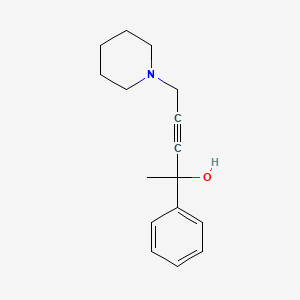![molecular formula C25H27NO3 B5217091 3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)
3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone, also known as Methoxphenidine (MXP), is a chemical compound that belongs to the arylcyclohexylamine class of dissociative anesthetics. It was first synthesized in 1989 by a team of researchers at the University of Bristol, UK. Since then, MXP has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
MXP acts as a non-competitive antagonist of the NMDA receptor, which leads to a decrease in the activity of glutamate, a neurotransmitter involved in excitatory signaling. This results in a dissociative state characterized by altered perception, sensory deprivation, and loss of motor coordination. MXP also affects other neurotransmitter systems such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MXP has been shown to induce a range of biochemical and physiological effects in animal models. It has been found to increase brain-derived neurotrophic factor (BDNF) levels, which is involved in the growth and survival of neurons. MXP has also been shown to decrease oxidative stress and inflammation, which are implicated in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXP has several advantages for use in laboratory experiments. It has a high potency and selectivity for the NMDA receptor, which allows for precise manipulation of this system. MXP also has a relatively long half-life, which makes it suitable for chronic dosing studies. However, MXP has several limitations, including its potential for abuse and toxicity at high doses.
Direcciones Futuras
There are several future directions for research on MXP. One area of interest is the development of novel analogs with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the long-term effects of MXP on brain function and behavior. Additionally, the potential use of MXP in combination with other drugs for the treatment of neurological and psychiatric disorders warrants further investigation.
Métodos De Síntesis
The synthesis of MXP involves the reaction between 4-methoxybenzaldehyde, 4-ethylphenylamine, and acetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure MXP. This synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
MXP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the NMDA receptor, which is involved in the regulation of learning, memory, and pain perception. MXP has also been shown to have antidepressant and anxiolytic effects in animal models.
Propiedades
IUPAC Name |
3-(4-ethylanilino)-1,3-bis(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-4-18-5-11-21(12-6-18)26-24(19-7-13-22(28-2)14-8-19)17-25(27)20-9-15-23(29-3)16-10-20/h5-16,24,26H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJZLNKBAHGBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylanilino)-1,3-bis(4-methoxyphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)



![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)

![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)